molecular formula C18H27N3O3 B1413174 (3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester CAS No. 1858251-50-9

(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester

Cat. No.: B1413174
CAS No.: 1858251-50-9
M. Wt: 333.4 g/mol
InChI Key: QBXMDGUPFDVBCE-UHFFFAOYSA-N
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Description

This compound is a tert-butyl carbamate derivative featuring a 1,2,4-oxadiazole ring substituted at the 3-position with an adamantane moiety. The adamantane group imparts significant rigidity and hydrophobicity, which may enhance binding affinity to biological targets such as enzymes or receptors. The tert-butyl carbamate group serves as a protective moiety for amines, commonly employed in prodrug strategies or synthetic intermediates in pharmaceutical chemistry .

Properties

IUPAC Name

tert-butyl N-[[3-(1-adamantyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-17(2,3)23-16(22)19-10-14-20-15(21-24-14)18-7-11-4-12(8-18)6-13(5-11)9-18/h11-13H,4-10H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXMDGUPFDVBCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NO1)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate A

Derived from 1-adamantanecarboxylic acid via:

  • Ritter reaction with acetonitrile to form acetamide.
  • Hydrolysis under acidic conditions to yield the amine salt.
  • Esterification to methyl ester, followed by amidation and hydrolysis to the carboxylic acid.

Intermediate B

  • Boc-protection of Intermediate A using Boc₂O and TEA in DCM.
  • Subsequent amidation with amines (e.g., R₂NH) under coupling agents like HATU or PyBOP.

Final Assembly

The target compound is synthesized by coupling the oxadiazole-containing intermediate with Boc-protected methylene amine derivatives. For example:

  • Reaction of Intermediate C (oxadiazole-methylamine) with Boc₂O in THF/DMAP.
  • Purification via silica gel chromatography (e.g., ethyl acetate/hexane gradients).

Optimization and Challenges

  • Stereoselectivity : Aluminum isopropoxide-mediated reductions (e.g., in isopropyl alcohol) achieve high stereochemical control for chiral intermediates.
  • Yield improvements : Prolonged reaction times (e.g., 48 hours for DMAP-catalyzed Boc-protection) enhance conversion but may require trade-offs in scalability.

Comparative Data Table

Step Reagents/Conditions Yield Reference
Oxadiazole formation 1-adamantanecarboxylic acid, Ritter reaction N/A
Amine reduction NaBH₄, THF/ethanol, H₂SO₄ 56%
Boc-protection Boc₂O, TEA, DCM 43–94%
Final coupling HATU, DIEA, DMF 75–81%

Chemical Reactions Analysis

Types of Reactions

(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxadiazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxadiazole N-oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. The incorporation of the adamantane structure in (3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester may enhance its bioactivity against various cancer cell lines.

A study highlighted that oxadiazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation . The presence of the adamantane group may contribute to increased lipophilicity, potentially improving cellular uptake and bioavailability.

Neurological Disorders

Compounds similar to this compound have been investigated for their effects on metabotropic glutamate receptors (mGluR5), which are implicated in various neurological disorders such as schizophrenia and anxiety . By modulating these receptors, such compounds could provide therapeutic benefits while minimizing side effects associated with traditional treatments.

Polymer Chemistry

The unique structure of this compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The adamantane unit is known for its rigidity and ability to form strong intermolecular interactions, which can be advantageous in developing high-performance materials.

Drug Delivery Systems

Due to its favorable solubility profile and structural features, this compound can be explored for use in drug delivery systems. Its ability to form stable complexes with various drugs may facilitate controlled release mechanisms, improving therapeutic efficacy while reducing toxicity .

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of oxadiazole derivatives for their anticancer activity against human cancer cell lines. Among these derivatives, those incorporating adamantane structures exhibited superior cytotoxic effects compared to their non-adamantane counterparts. This finding suggests that this compound could serve as a lead compound for developing new anticancer agents .

Case Study 2: Neurological Modulation

In another study focusing on neurological applications, researchers synthesized several adamantane derivatives targeting mGluR5. These compounds demonstrated promising results in modulating glutamate neurotransmission, indicating their potential in treating conditions like anxiety and depression .

Mechanism of Action

The mechanism of action of (3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The adamantane moiety provides stability and enhances the compound’s ability to penetrate biological membranes. The carbamate ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between “(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester” and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Oxadiazole Key Properties/Applications
This compound C17H26N3O3* ~320 (estimated) Adamantane High hydrophobicity; potential for enhanced protein binding; likely intermediate in drug synthesis
tert-Butyl (3-cyclopropyl-1,2,4-oxadiazol-5-yl)methylcarbamate C15H25N3O3 295.38 Cyclopropyl Moderate lipophilicity; used in peptide synthesis and as a building block for small molecules
4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester C15H25N3O3 295.38 Isopropyl Improved solubility compared to adamantane derivatives; applications in CNS drug discovery
3-tert-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester C8H12N2O3 184.20 tert-Butyl Versatile intermediate in agrochemicals and material science; ester group enables reactivity

* Estimated based on structural analogy to and .

Key Findings:

Adamantane vs. Smaller Substituents : The adamantane group confers higher molecular weight (~320 vs. ~295 g/mol) and lipophilicity compared to cyclopropyl or isopropyl analogs. This may improve membrane permeability but reduce aqueous solubility, a critical factor in drug bioavailability .

Functional Group Variations : The tert-butyl carbamate group in the target compound contrasts with the methyl ester in “3-tert-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester.” Carbamates are typically more stable under physiological conditions, whereas esters are prone to hydrolysis, making the former preferable for prodrug designs .

Synthetic Utility : Compounds like the cyclopropyl and isopropyl derivatives are frequently used as intermediates in peptide coupling or kinase inhibitor synthesis, whereas adamantane-containing analogs may target viral proteases or lipid-associated enzymes due to their rigid, hydrophobic character .

Research and Patent Context

  • Patent Landscape : highlights carbamic acid esters with complex heterocycles (e.g., pyrrolo-triazolo-pyrazine), underscoring the pharmaceutical industry’s interest in carbamate-protected scaffolds. While these are structurally distinct from the target compound, they reinforce the importance of carbamate groups in modulating drug-like properties .

Biological Activity

(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester (CAS No: 1858251-50-9) is a compound characterized by its unique structure that combines an adamantane moiety with a 1,2,4-oxadiazole ring. This combination potentially enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H27N3O3C_{18}H_{27}N_{3}O_{3}, with a molecular weight of approximately 333.43 g/mol. The inclusion of the adamantane structure is known to impart stability and lipophilicity, which can influence the compound's pharmacokinetics and interaction with biological targets .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

1. Interaction with Receptors:

  • The adamantane moiety has been shown to interact with metabotropic glutamate receptors (mGluRs), particularly mGluR5. This interaction can modulate glutamate neurotransmission, which is crucial in treating central nervous system disorders .

2. Antiviral Activity:

  • Adamantane derivatives are known to exhibit antiviral properties, particularly against influenza viruses by targeting the M2 protein. This suggests that the compound may also possess similar antiviral capabilities.

3. Cytotoxicity:

  • Preliminary studies indicate that compounds containing oxadiazole rings can exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) suggests that modifications to the oxadiazole ring can enhance potency against specific targets .

Table 1: Biological Activity Summary

Activity Type Target Effect Reference
Receptor ModulationmGluR5Allosteric modulation
AntiviralInfluenza A M2 ProteinInhibition of viral replication
CytotoxicityVarious Cancer Cell LinesIC50 values < 10 µM

Case Studies

Several studies have demonstrated the potential therapeutic effects of similar compounds:

Case Study 1: Antiviral Properties
A study investigating adamantane derivatives found that certain compounds significantly inhibited the replication of influenza A virus in vitro. The mechanism involved binding to the viral M2 protein, preventing proton transport necessary for viral uncoating.

Case Study 2: Anticancer Activity
Research on oxadiazole derivatives revealed that modifications at specific positions increased cytotoxicity against cancer cell lines such as HeLa and MCF-7. The presence of electron-donating groups was critical for enhancing activity, suggesting a similar approach could be applied to this compound .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its lipophilicity due to the adamantane structure. This property may enhance absorption and distribution in biological systems while potentially affecting metabolism and excretion pathways.

Q & A

Q. What synthetic methodologies are optimal for constructing the [1,2,4]oxadiazole ring in adamantane-containing compounds?

Methodological Answer: The [1,2,4]oxadiazole ring can be synthesized via cyclization reactions between amidoximes and activated carbonyl derivatives. For adamantane integration, adamantane-1-carbonyl chloride can react with hydroxylamine to form an amidoxime intermediate, followed by cyclization with a nitrile or activated ester under thermal or microwave-assisted conditions. Key parameters include maintaining anhydrous conditions and using catalysts like DCC (dicyclohexylcarbodiimide) to enhance yields. Characterization via 1H^1H NMR should confirm the absence of unreacted amidoxime (e.g., δ 8.5–9.5 ppm for NH2_2 signals) .

Q. How can the tert-butyl carbamate group be selectively deprotected without disrupting the [1,2,4]oxadiazole ring?

Methodological Answer: The tert-butyl carbamate (Boc) group is cleaved under acidic conditions. Use trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 1–2 hours, as the oxadiazole ring is stable to mild acids. Monitor deprotection via 1H^1H NMR by observing the disappearance of the tert-butyl singlet (δ 1.2–1.5 ppm). Alternative methods include HCl/dioxane, but prolonged exposure may risk ring hydrolysis. For non-acidic cleavage, TiCl4_4-mediated deprotection in anhydrous DCM is effective .

Q. What spectroscopic techniques are critical for distinguishing [1,2,4]oxadiazole isomers in adamantane derivatives?

Methodological Answer:

  • 1H^1H NMR : Oxadiazole protons (e.g., C5-methyl in the oxadiazole ring) appear as a singlet near δ 2.5–3.0 ppm.
  • 13C^{13}C NMR : The oxadiazole carbons resonate at δ 165–175 ppm (C=N) and δ 95–105 ppm (C-O).
  • IR Spectroscopy : Confirm the absence of -NH stretches (3200–3500 cm1^{-1}) to rule out triazole contamination.
  • X-ray Crystallography : Resolve ambiguities by analyzing bond lengths (e.g., N-O ~1.36 Å in oxadiazole vs. N-N ~1.31 Å in triazoles) .

Advanced Research Questions

Q. How do steric effects from the adamantane moiety influence the reactivity of the oxadiazole ring in cross-coupling reactions?

Methodological Answer: Adamantane’s bulky structure reduces electrophilicity at the oxadiazole C5 position, limiting Suzuki-Miyaura coupling efficiency. To mitigate this:

  • Use Pd(PPh3_3)4_4 with electron-deficient aryl boronic acids.
  • Optimize solvent polarity (e.g., DMF/H2_2O) and temperature (80–100°C).
  • Monitor reaction progress via LC-MS for intermediate formation. Compare yields with non-adamantane analogs to quantify steric hindrance effects .

Q. What strategies resolve discrepancies between computational predictions and experimental X-ray data for adamantane-oxadiazole conformers?

Q. How can structure-activity relationships (SAR) guide the design of adamantane-oxadiazole derivatives with enhanced bioactivity?

Methodological Answer:

  • Functional Group Variation : Replace the tert-butyl carbamate with acyloxymethyl groups to improve membrane permeability.
  • Biological Assays : Test antiviral activity using plaque reduction assays (e.g., influenza A/H1N1) and compare IC50_{50} values with known adamantane drugs (e.g., rimantadine).
  • SAR Insights : Adamantane’s lipophilicity enhances blood-brain barrier penetration, while the oxadiazole ring’s electron-deficient nature may inhibit viral neuraminidase .

Experimental Design & Data Analysis

Q. What controls are essential when evaluating the hydrolytic stability of the oxadiazole ring under physiological conditions?

Methodological Answer:

  • Buffer Systems : Use pH 7.4 PBS (phosphate-buffered saline) at 37°C.
  • Controls : Include (i) a hydrolytically stable analog (e.g., 1,3,4-oxadiazole) and (ii) a protease inhibitor (e.g., PMSF) to rule out enzymatic degradation.
  • Analytical Methods : Track degradation via HPLC (C18 column, acetonitrile/water gradient) and confirm fragments using HRMS .

Q. How can contradictory bioactivity data between in vitro and in vivo models be addressed for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2_{1/2}) and tissue distribution using radiolabeled compound (e.g., 14C^{14}C-adamantane).
  • Metabolite Identification : Use LC-MS/MS to detect oxidation products (e.g., hydroxylation at adamantane’s bridgehead positions).
  • Dose Adjustments : Account for first-pass metabolism by administering the compound via IV or IP routes in rodent models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester
Reactant of Route 2
(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester

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